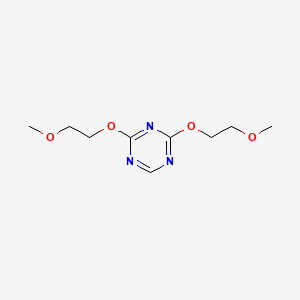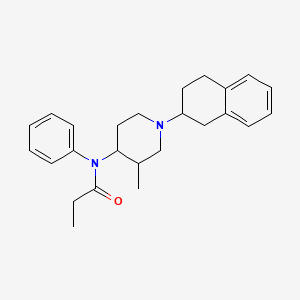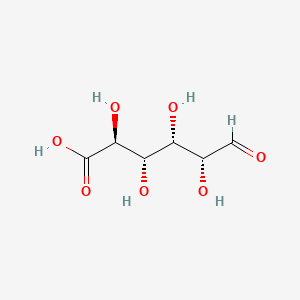
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Descripción general
Descripción
The compound’s name suggests that it is a hexanoic acid derivative with four hydroxyl groups and one ketone group. The (2S,3S,4S,5R) notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the selective protection and deprotection of hydroxyl groups, as well as the careful introduction of the ketone functionality .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by its hydroxyl and ketone groups. It might undergo reactions such as esterification or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility would likely be high in polar solvents due to its multiple hydroxyl groups .Aplicaciones Científicas De Investigación
Biomedical Applications: Liver Disease Treatment
D-(+)Glucuronic acid exhibits properties beneficial for treating liver diseases. It can bind with toxic substances in the liver, such as phenols, hydroxyl, amino, and alcohol groups, to form uronic acid derivatives. These derivatives are more water-soluble, facilitating their excretion through urine or sweat .
Cosmetic Industry: Hyaluronic Acid Production
In the cosmetic industry, D-(+)Glucuronic acid is a key component of hyaluronic acid, a polysaccharide known for its moisturizing properties. Hyaluronic acid, composed of N-acetyl-D-glucosamine and D-(+)Glucuronic acid, can absorb significant amounts of water, providing hydration and maintaining skin moisture .
Food Industry: Antioxidant Properties
D-(+)Glucuronic acid has antioxidant properties, making it a valuable additive in the food industry. It helps in preserving the nutritional quality and shelf-life of food products by preventing oxidative damage .
Pharmaceuticals: Drug Detoxification
This compound plays a crucial role in drug detoxification processes. It enhances the solubility of drugs, aiding in their metabolism and elimination from the body. This property is particularly useful in developing treatments for hyperlipidemia .
Polymer Industry: Bio-based Building Blocks
D-(+)Glucuronic acid serves as a bio-based building block for polymers. Its derivatives, like glucaric acid, are high-value chemicals used in manufacturing eco-friendly polymers with a wide range of applications .
Biocatalysis: Enzyme Engineering
The production of D-(+)Glucuronic acid through biocatalysis is an area of active research. Strategies like enzyme immobilization, mutation, and high-throughput screening are being explored to enhance the efficiency of biocatalytic processes .
Tissue Engineering: Connective Tissue Complexes
D-(+)Glucuronic acid is found in connective tissue complexes such as chondroitin sulfate, which is abundant in human connective tissues. Research in this area focuses on the development of tissue scaffolds that can promote healing and regeneration .
Safety and Hazards
Mecanismo De Acción
Target of Action
D-(+)Glucuronic acid, also known as (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, primarily targets enzymes such as Hyaluronate lyase and Chondroitinase-AC . These enzymes play a crucial role in the breakdown of complex carbohydrates in the body.
Mode of Action
D-(+)Glucuronic acid interacts with its targets by binding to them and facilitating their action. For instance, it can activate Peroxisome proliferator-activated receptor α (PPARα) and Peroxisome proliferator-activated receptor γ (PPARγ) , which in turn reduce the synthesis of Low-density lipoprotein cholesterol (VLDL-C), increase the activity of lipoprotein esterase, promote the decomposition of VLDL-C, inhibit the decomposition of high-density lipoprotein cholesterol (HDL-C), and increase the synthesis of apolipoprotein Al and apolipoprotein A2 . This results in an increase in HDL-C and a decrease in TG (High triglycerides) and LDL-C .
Biochemical Pathways
D-(+)Glucuronic acid is involved in the glucuronic acid pathway , which converts UDP-glucuronates to glucuronates via UDP-glucuronidase in the liver . Glucuronates are further converted to vitamin C . In addition, glucuronidation in phase II biotransformation reactions aids in detoxification by making compounds more water soluble and easier to excrete through conjugation with glucuronic acid .
Pharmacokinetics
It is known that glucuronidation, a major metabolic pathway, can affect the plasma concentrations of certain drugs . This process can lead to a decrease in the plasma concentrations of certain drugs, potentially leading to a sudden and intense relapse of symptoms instead of a gradual regression to the behaviors and thought patterns exhibited by the patient prior to the initiation of their pharmacological treatment .
Result of Action
D-(+)Glucuronic acid has anti-inflammatory and antibacterial effects . It has important applications in the medical treatment of liver diseases . D-glucuronic acid and its derivatives can combine with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances , thus increasing the water solubility and promoting their excretion through renal urine or sweat .
Action Environment
The action of D-(+)Glucuronic acid can be influenced by various environmental factors. For instance, the formation of complex intermediate metabolites during the production of D-glucuronic acid by biocatalysis can affect the flow direction of the reaction flux . This can potentially influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJILQKETJEXLJ-QTBDOELSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36655-86-4 | |
| Record name | Polyglucuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36655-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40273973, DTXSID60859531 | |
| Record name | D-Glucuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40273973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Glucuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
CAS RN |
6556-12-3, 576-37-4 | |
| Record name | D-Glucuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6556-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Glucuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006556123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40273973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Glucuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLUCURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5D83Q4RW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2s,4s,5r,6r)-5-Acetamido-4-hydroxy-2-(4-methyl-2-oxo-chromen-7-yl)oxy-6-[(2r)-1,2,3-trihydroxypropyl]tetrahydropyran-2-carboxylic acid](/img/structure/B1201644.png)
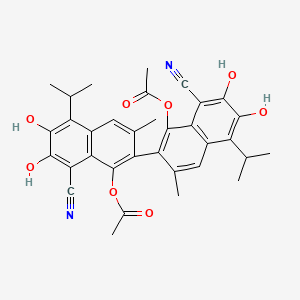
![Phenol, 2-methoxy-5-[(1E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B1201647.png)
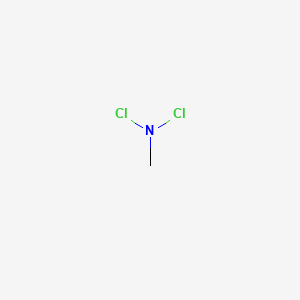
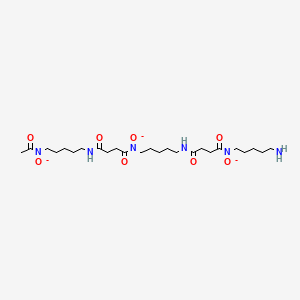
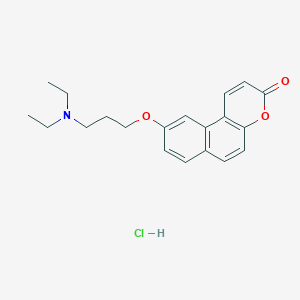
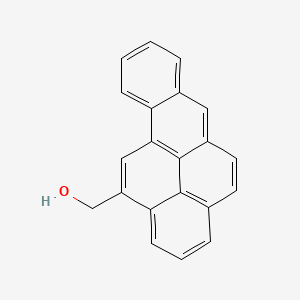
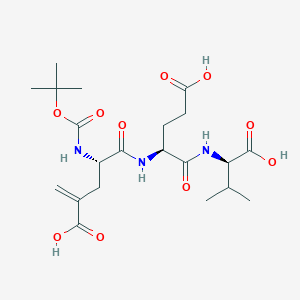
![(2S)-2-[[4-[2-(2,4-diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1201660.png)
